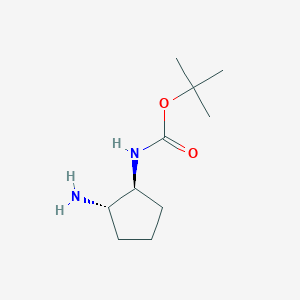
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate
描述
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate is a compound with potential utility as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). Its optically active form is particularly valuable in the field of asymmetric synthesis and chiral chemistry .
Synthesis Analysis
The synthesis of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate involves a practical method that starts with the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of the racemic mixture with 10-camphorsulfonic acid (CSA). This method allows for the production of multigram quantities of both enantiomers without the need for chromatography . Another related synthesis involves an iodolactamization step to produce a highly functionalized intermediate, which is essential for the synthesis of potent CCR2 antagonists .
Molecular Structure Analysis
The molecular structure of tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate and its analogs have been studied using various techniques. For instance, the crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to confirm the relative substitution of the cyclopentane ring, which is crucial for the synthesis of carbocyclic analogues of nucleotides .
Chemical Reactions Analysis
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate can be involved in various chemical reactions. For example, the enzymatic kinetic resolution of a related tert-butyl phenylcarbamate was achieved using lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles followed by hydrolysis has been used to synthesize functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates have been extensively studied. For instance, the protonation sites and dissociation mechanisms of tert-butylcarbamates have been investigated in the context of tandem mass spectrometric assays for newborn screening, revealing insights into the stability of these compounds under different conditions . Vibrational frequency analysis using FT-IR, DFT, and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate has provided detailed information on the molecular vibrations and electronic structure of these compounds .
科学研究应用
Environmental Impact and Fate of Similar Compounds
- Synthetic phenolic antioxidants (SPAs), including similar tert-butyl compounds, have been widely used in various industrial products. Studies have focused on their environmental occurrence, human exposure, and potential toxicity, highlighting the need for research into less toxic and environmentally persistent alternatives (Liu & Mabury, 2020).
Decomposition and Biodegradation
- Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor suggests innovative methods for dealing with environmental pollutants, potentially relevant for similar tert-butyl compounds (Hsieh et al., 2011).
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provide insights into microbial degradation pathways, which could be analogous to those for related tert-butyl carbamates (Thornton et al., 2020).
Bioseparation and Purification Technologies
- Three-phase partitioning (TPP) is highlighted as an efficient and economical method for the separation and purification of bioactive molecules, which might be applicable to the purification of tert-butyl carbamates (Yan et al., 2018).
Metabolism and Toxicology
- The metabolic hydrolysis of medicinal carbamates has been reviewed, providing insights into the relationship between molecular structure and metabolic stability. This information could be relevant for understanding the metabolism of tert-butyl ((1S,2S)-2-aminocyclopentyl)carbamate (Vacondio et al., 2010).
Applications in N-Heterocycle Synthesis
- The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines provides a methodological framework that could inspire the synthesis and application of tert-butyl carbamates in creating structurally diverse compounds (Philip et al., 2020).
属性
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDIBGWURAVIH-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589248 | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1S,2S)-2-aminocyclopentyl)carbamate | |
CAS RN |
365996-21-0, 586961-34-4 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365996-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-trans-N-Boc-1,2-cyclopentanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

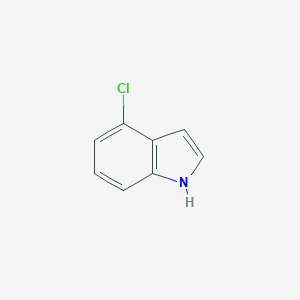
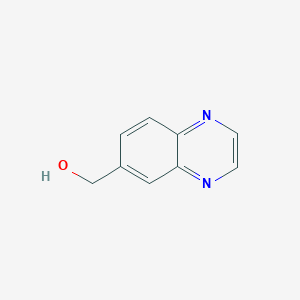
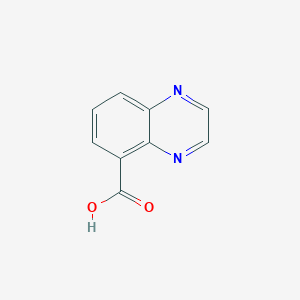
![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)
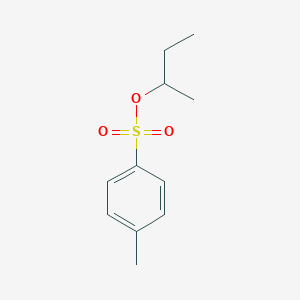
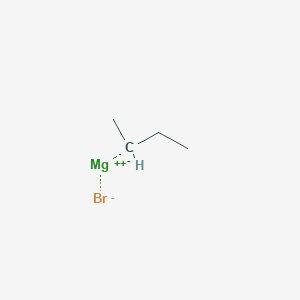
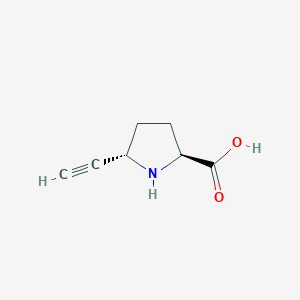
![[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B152855.png)
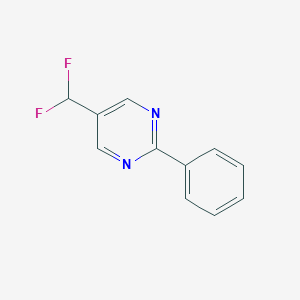
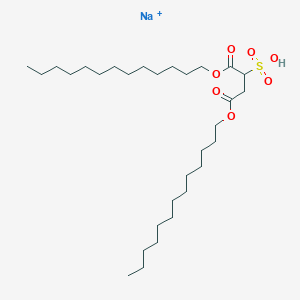
![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
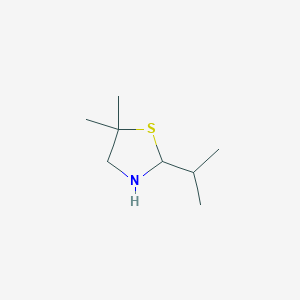
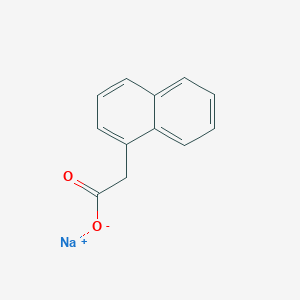
![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)